H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Lys-DL-His-DL-Pro-DL-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRV023 is a synthetic peptide derivative of angiotensin II, specifically designed to selectively inhibit Gq-mediated signaling without affecting β-arrestin-dependent receptor endocytosis . This compound has garnered significant interest due to its potential therapeutic applications in cardiovascular diseases, particularly in attenuating atherosclerosis .
準備方法
TRV023 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for TRV023 is Sar-Arg-Val-Tyr-Lys-His-Pro-Ala-OH . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
TRV023 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The compound is relatively stable and does not readily undergo oxidation or reduction reactions under physiological conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids . Common reagents used in the synthesis of TRV023 include protected amino acids, coupling reagents like HBTU, and cleavage reagents such as trifluoroacetic acid (TFA) . The major products formed from these reactions are the desired peptide and by-products from the cleavage of protecting groups .
科学的研究の応用
作用機序
TRV023 exerts its effects by binding to the angiotensin II type 1 receptor (AT1R) and selectively inhibiting Gq-mediated signaling . This selective inhibition is achieved by replacing the C-terminal phenylalanine residue of angiotensin II with alanine, which attenuates Gq-mediated signaling without affecting β-arrestin-dependent receptor endocytosis . The inhibition of Gq-mediated signaling reduces the activation of downstream effectors such as phospholipase C and protein kinase C, ultimately leading to a decrease in pathological vascular remodeling and atherosclerosis .
類似化合物との比較
TRV023 is unique among angiotensin II analogues due to its selective inhibition of Gq-mediated signaling. Other similar compounds include losartan and telmisartan, which are conventional AT1R antagonists that inhibit both Gq- and β-arrestin-mediated signaling . Unlike TRV023, these conventional antagonists do not provide the same level of selectivity and may have different therapeutic profiles . Another similar compound is TRV027, which also exhibits biased signaling properties but has a different mechanism of action and therapeutic application .
特性
分子式 |
C43H68N14O10 |
---|---|
分子量 |
941.1 g/mol |
IUPAC名 |
2-[[1-[2-[[6-amino-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C43H68N14O10/c1-24(2)35(56-37(61)29(52-34(59)22-47-4)10-7-17-49-43(45)46)40(64)54-31(19-26-12-14-28(58)15-13-26)38(62)53-30(9-5-6-16-44)36(60)55-32(20-27-21-48-23-50-27)41(65)57-18-8-11-33(57)39(63)51-25(3)42(66)67/h12-15,21,23-25,29-33,35,47,58H,5-11,16-20,22,44H2,1-4H3,(H,48,50)(H,51,63)(H,52,59)(H,53,62)(H,54,64)(H,55,60)(H,56,61)(H,66,67)(H4,45,46,49) |
InChIキー |
QDAXGBOWJLPIHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。